Everolimus-d4

Description

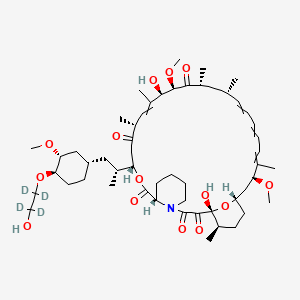

Structure

2D Structure

Properties

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4R)-3-methoxy-4-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAMNSJSFKALM-FQJUTLEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

962.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Everolimus-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Everolimus-d4, a deuterated analog of the immunosuppressant and anti-cancer drug Everolimus. This compound is crucial as an internal standard for the accurate quantification of Everolimus in biological samples using mass spectrometry-based assays, a process vital in therapeutic drug monitoring and pharmacokinetic studies.

Introduction to Everolimus and its Deuterated Analog

Everolimus is a derivative of Sirolimus (Rapamycin) and functions as a potent inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3][4] Its clinical applications include preventing organ transplant rejection and treating various cancers.[5]

This compound is a stable isotope-labeled version of Everolimus, where four hydrogen atoms on the hydroxyethyl side chain are replaced with deuterium.[6][7][8] This isotopic labeling results in a molecule with a higher mass but identical chemical properties to the parent drug.[9] This characteristic makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it co-elutes with Everolimus but is distinguishable by its mass-to-charge ratio, allowing for precise quantification.[10][11][12]

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of Rapamycin at the C40 hydroxyl group with a deuterated hydroxyethyl side chain. The overall process involves the preparation of a deuterated and protected side-chain precursor, followed by its reaction with Rapamycin and subsequent deprotection.[10]

Synthetic Workflow

The synthesis can be logically broken down into three main stages: preparation of the deuterated triflate, alkylation of Rapamycin, and final deprotection to yield this compound.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.[10]

Step 1: Preparation of 2-(t-butyldimethylsilyloxy)ethyl-d4 Triflate (1)

-

Monosilylation: To a solution of ethylene-d4 glycol in a suitable solvent, add a base (e.g., imidazole) and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction at room temperature until the formation of the monosilylated product is complete, as monitored by thin-layer chromatography (TLC).

-

Triflation: Cool the solution containing the monosilylated ethylene-d4 glycol to -78 °C. Add 2,6-lutidine followed by the dropwise addition of triflic anhydride. Allow the reaction to proceed at this temperature until completion. The resulting product is the deuterated triflate precursor (1).

Step 2: Alkylation of Rapamycin

-

Dissolve Rapamycin in toluene.

-

Add 2,6-lutidine to the solution.

-

Add the previously prepared 2-(t-butyldimethylsilyloxy)ethyl-d4 triflate (1) to the Rapamycin solution.

-

Heat the reaction mixture to approximately 60 °C and stir until the reaction is complete. This step yields TBDMS-protected this compound.

Step 3: Deprotection

-

Cool the reaction mixture containing the TBDMS-protected this compound.

-

Add 1N hydrochloric acid (HCl) to the mixture to remove the TBDMS protecting group.

-

Stir until deprotection is complete, yielding crude this compound.

Purification of this compound

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and isomers, ensuring its suitability as an internal standard. The process often involves multiple chromatographic steps.

Purification Workflow

A typical purification strategy involves an initial extraction followed by one or more column chromatography steps to isolate the final high-purity product.

Experimental Protocol: Purification

The following protocol outlines a general method for purifying crude this compound.[13][14]

Step 1: Initial Work-up and Extraction

-

Following the deprotection step, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound product.

Step 2: Reversed-Phase Chromatography

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).

-

Load the dissolved crude product onto a reversed-phase chromatography column (e.g., C18 silica gel).

-

Elute the column with a gradient of solvents, such as a mixture of ethanol and water, potentially with a small amount of acetic acid.[13]

-

Collect fractions and monitor by HPLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate to yield semi-finished this compound.

Step 3: Normal-Phase Chromatography

-

Dissolve the semi-finished product in a non-polar solvent like isopropyl ether.[13]

-

Load the solution onto a normal-phase silica gel column.

-

Elute the column with a solvent system such as isopropyl ether and tetrahydrofuran (THF).[13]

-

Collect and monitor fractions by HPLC.

-

Combine the high-purity fractions and concentrate to dryness to obtain the final this compound product. A purity of >99% is often achievable with this two-step chromatographic approach.[13]

Step 4: Crystallization (Optional) For obtaining a crystalline solid, the purified this compound can be dissolved in a solvent like ethyl acetate, followed by the addition of an anti-solvent such as n-heptane or ether to induce crystallization.[15][16]

Analytical Data and Quality Control

The quality of this compound is paramount for its use as an internal standard. Key parameters include chemical purity, isotopic purity (enrichment), and mass spectrometric characterization.

| Parameter | Typical Value / Method | Reference |

| Chemical Formula | C₅₃H₇₉D₄NO₁₄ | [7][8] |

| Molecular Weight | 962.25 g/mol | [7][8] |

| Chemical Purity (HPLC) | ≥ 98% | [9][13] |

| Isotopic Purity | ≥ 99% deuterated forms (d₁-d₄) | [11] |

| d₀ Content | ≤ 1% | [11] |

| MS/MS Transition (QTOF) | m/z 984.5958 [M+Na]⁺ | [10] |

| MS/MS Transitions (QQQ) | 984.6 → 393.3, 409.3, 655.4 | [10] |

Mechanism of Action: The mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR pathway. Inside the cell, Everolimus first binds to the immunophilin FKBP-12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth and proliferation.[3][17] Inhibition of mTORC1 blocks the phosphorylation of its downstream effectors, such as S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle arrest.[17]

References

- 1. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicalpub.com [clinicalpub.com]

- 4. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound | C53H83NO14 | CID 57369482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Everolimus D4 | CAS No- 1338452-54-2 | Simson Pharma Limited [simsonpharma.com]

- 8. scbt.com [scbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Home - Cerilliant [cerilliant.com]

- 11. caymanchem.com [caymanchem.com]

- 12. msacl.org [msacl.org]

- 13. CN102174053B - Method for purifying everolimus - Google Patents [patents.google.com]

- 14. CN102174053A - Method for purifying everolimus - Google Patents [patents.google.com]

- 15. Everolimus synthesis - chemicalbook [chemicalbook.com]

- 16. CN103360411A - Everolimus crystallization purification method - Google Patents [patents.google.com]

- 17. portlandpress.com [portlandpress.com]

Everolimus-d4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Everolimus-d4. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and analytical applications involving this isotopically labeled compound. The data and protocols are compiled from various technical datasheets and scientific literature.

Overview and Storage Recommendations

This compound is a deuterated form of Everolimus, a derivative of rapamycin. It is primarily utilized as an internal standard in pharmacokinetic and therapeutic drug monitoring studies for the quantification of Everolimus by liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass signature, enabling precise differentiation from the unlabeled drug.

Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions from various suppliers.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Source |

| Solid (Powder) | -20°C | Up to 3 years | MedChemExpress[1] |

| Solid (Powder) | 4°C | Up to 2 years | MedChemExpress[1] |

| Solid (Powder) | 2-8°C | Not specified | Sigma-Aldrich[2] |

| Solid (Powder) | 4°C | ≥ 4 years | Cayman Chemical[3] |

| In Solvent (e.g., DMSO, Ethanol) | -80°C | Up to 6 months | MedChemExpress[1] |

| In Solvent (e.g., DMSO, Ethanol) | -20°C | Up to 1 month | MedChemExpress[1] |

Note: It is crucial to refer to the certificate of analysis provided by the specific supplier for the most accurate and lot-specific storage information.

Stability Profile

While specific quantitative forced degradation studies on this compound are not extensively available in the public domain, the stability of the non-deuterated form, Everolimus, provides a strong indication of the expected degradation pathways and stability profile of its deuterated analog. Deuterium substitution is not expected to alter the fundamental degradation mechanisms, although minor differences in degradation rates may be observed.

The following table summarizes the results of forced degradation studies conducted on Everolimus, which can be used as a reliable proxy for this compound.

Table 2: Summary of Forced Degradation Studies on Everolimus

| Stress Condition | Reagent and Conditions | Degradation (%) | Observations | Source |

| Acidic Hydrolysis | 0.1 N HCl, Room Temperature, 30 min | 8% | One major degradation product formed | Kumari et al. (2021)[4] |

| Acidic Hydrolysis | 2 N HCl, 60°C, 30 min | 7.02% | One additional peak observed | Sharmila et al. (2015)[5] |

| Alkaline Hydrolysis | 0.1 N NaOH, Room Temperature, 30 min | 19.5% | Significant degradation | Kumari et al. (2021)[4] |

| Alkaline Hydrolysis | 2 N NaOH, 60°C, 30 min | < 1% | Minimal degradation | Sharmila et al. (2015)[5] |

| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hrs | 4.21% | Moderate degradation | Anonymous (IJTSRD)[5] |

| Oxidative Degradation | 20% H₂O₂, 60°C, 30 min | 10.09% | Two additional peaks observed | Sharmila et al. (2015)[5] |

| Thermal Degradation | 50°C, 24 hrs | 4.23% | Minor degradation | Anonymous (IJTSRD)[5] |

| Thermal Degradation | 60°C, 6 hrs (Neutral) | < 1% | Highly stable | Sharmila et al. (2015)[5] |

| Photolytic Degradation (UV) | UV light (254 nm), 24 hrs | 3.75% | Minor degradation | Anonymous (IJTSRD)[5] |

| Photolytic Degradation | Exposure to light as per ICH Q1B guidelines | < 1% | Highly stable | Sharmila et al. (2015)[5] |

Experimental Protocols

The following are representative experimental protocols for conducting stability-indicating assays, adapted from methods developed for Everolimus. These can be applied to the analysis of this compound with appropriate adjustments for the mass-to-charge ratio in mass spectrometric detection.

Stability-Indicating HPLC Method

This method is suitable for separating this compound from its potential degradation products.

-

Chromatographic System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Column: Hypersil BDS C18 column (100 x 4.6 mm, 5 µm particle size) or equivalent.

-

Mobile Phase: A mixture of acetate buffer and acetonitrile (50:50 v/v), with the pH adjusted to 6.5 using orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. Working solutions are prepared by diluting the stock solution with the mobile phase to the desired concentration.

Forced Degradation Study Protocol

-

Acidic Degradation: To 1 mL of the this compound stock solution, add 1 mL of 2 N HCl. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with 2 N NaOH before analysis.

-

Alkaline Degradation: To 1 mL of the this compound stock solution, add 1 mL of 2 N NaOH. Heat the mixture at 60°C for 30 minutes. Cool the solution and neutralize it with 2 N HCl before analysis.

-

Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 20% H₂O₂. Keep the solution at 60°C for 30 minutes before analysis.

-

Thermal Degradation: Keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours). Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose the this compound solution to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

Signaling Pathway and Experimental Workflow

Everolimus exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. clinicalpub.com [clinicalpub.com]

- 5. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Everolimus-d4 for Research Applications

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of high-purity Everolimus-d4. This deuterated analog of Everolimus serves as a critical internal standard for the accurate quantification of Everolimus in complex biological matrices. This document outlines the commercial availability of high-purity this compound, its physicochemical properties, and detailed protocols for its application in bioanalytical assays. Furthermore, it delves into the mechanism of action of Everolimus, illustrating the mTOR signaling pathway it inhibits.

Commercial Suppliers and Product Specifications

High-purity this compound is available from several reputable commercial suppliers, catering to the needs of the research community. These products are typically supplied as a solid or in a solution of a specified concentration. The purity and isotopic enrichment of this compound are critical for its function as an internal standard, ensuring analytical accuracy and precision. Below is a summary of product specifications from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Format |

| Cerilliant (Sigma-Aldrich) | This compound solution | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 g/mol | Certified Reference Material | Not specified | 100 µg/mL in acetonitrile[1] |

| Cayman Chemical | This compound | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.3 g/mol | ≥99% deuterated forms (d₁-d₄); ≤1% d₀ | ≥99% | Solid (500 µg, 1 mg)[2] |

| MedChemExpress | This compound | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | Not specified | 98.74% | Not specified | Solid (500 µg, 1 mg, 5 mg, 10 mg)[3] |

| Simson Pharma Limited | Everolimus D4 | 1338452-54-2 | Not specified | Not specified | High Purity (CoA provided) | Not specified | Solid[4] |

| LGC Standards | This compound | 1338452-54-2 | Not specified | Not specified | >85% | Not specified | Solid[5] |

| Cambridge Isotope Laboratories, Inc. | Everolimus (2-hydroxyethyl-D₄, 98%) | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 g/mol | 98% | 98% | Neat |

| ARTIS STANDARDS | Everolimus D4 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.25 g/mol | >98% (By HPLC) | Not specified | In-stock |

| VIVAN Life Sciences | Everolimus D4 | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.27 g/mol | Not specified | Not specified | Solid (CoA, MASS, NMR, HPLC provided) |

| Veeprho | This compound | 1338452-54-2 | C₅₃H₇₉D₄NO₁₄ | 962.26 g/mol | Not specified | Not specified | In Stock |

| AA BLOCKS, INC. (via Sigma-Aldrich) | This compound | 1338452-54-2 | Not specified | 962.26 g/mol | 99% | Not specified | Solid |

Mechanism of Action: The mTOR Signaling Pathway

Everolimus is a derivative of rapamycin and functions as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and angiogenesis.[6][7] Everolimus first binds to the intracellular protein FKBP12.[6] The resulting Everolimus-FKBP12 complex then interacts with and allosterically inhibits the mTOR complex 1 (mTORC1).[7] This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, primarily p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these targets leads to the suppression of protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting cell proliferation.

Experimental Protocol: Quantification of Everolimus in Whole Blood using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the quantification of Everolimus in whole blood samples. It is essential to optimize and validate the method for specific instrumentation and laboratory conditions.

1. Materials and Reagents

-

Everolimus analytical standard

-

This compound internal standard

-

Human whole blood (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Zinc sulfate (0.1 M in water)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Preparation of Stock and Working Solutions

-

Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Everolimus Working Solutions: Prepare a series of working solutions by serially diluting the Everolimus stock solution with methanol to create calibration standards and quality control (QC) samples.

-

Internal Standard Spiking Solution (e.g., 5 µg/mL): Dilute the this compound stock solution with methanol.[3]

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of whole blood sample (calibrator, QC, or unknown), add 200 µL of a precipitating reagent (e.g., a 1:4 ratio of 0.4 M zinc sulfate in water to methanol) containing the this compound internal standard.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 4 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Waters Symmetry C18).

-

Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient to separate Everolimus and this compound from matrix components.

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.

-

5. Data Analysis and Quantification

-

Integrate the peak areas for the specified MRM transitions of Everolimus and this compound.

-

Calculate the peak area ratio of Everolimus to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of Everolimus in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

High-purity this compound is an indispensable tool for the accurate and precise quantification of Everolimus in preclinical and clinical research. Its use as an internal standard corrects for variability in sample preparation and instrument response, leading to reliable bioanalytical data. This guide provides a foundational understanding of the commercial sources, mechanism of action, and a practical protocol for the application of this compound. Researchers are encouraged to adapt and validate these methods to suit their specific experimental needs and to consult the provided references for further in-depth information.

References

- 1. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Home - Cerilliant [cerilliant.com]

- 4. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.eur.nl [pure.eur.nl]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Everolimus: An Review on the Mechanism of Action and Clinical Data_Chemicalbook [chemicalbook.com]

- 8. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Everolimus-d4 in Therapeutic Drug Monitoring: A Technical Guide

Introduction

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical therapeutic agent in oncology and transplant medicine. Its clinical application, however, is characterized by a narrow therapeutic window and significant interindividual pharmacokinetic variability.[1][2][3] This necessitates Therapeutic Drug Monitoring (TDM) to tailor dosages, ensuring optimal efficacy while mitigating the risk of toxicity.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for quantifying everolimus concentrations in whole blood, offering superior specificity and sensitivity compared to immunoassays.[3][5][6][7] Central to the accuracy and reliability of the LC-MS/MS method is the use of a stable isotope-labeled internal standard, with Everolimus-d4 being a principal example. This guide provides an in-depth examination of the function of this compound in TDM, detailing the analytical methodologies and its importance in ensuring precise clinical quantification.

Core Function of this compound: The Ideal Internal Standard

This compound is a deuterated isotopologue of everolimus, meaning it is structurally identical to the parent drug except that four hydrogen atoms have been replaced by deuterium atoms. This subtle modification in mass does not alter its chemical properties but allows it to be distinguished from the endogenous everolimus by a mass spectrometer.[8] In quantitative bioanalysis, its primary role is to serve as an internal standard (IS).

The use of a stable isotope-labeled internal standard like this compound is crucial for correcting analytical variability.[8][9][10] Because it is chemically identical to the analyte, this compound experiences the same behavior and potential for loss during every step of the analytical process:

-

Sample Preparation: It mirrors the extraction efficiency of everolimus from the whole blood matrix during protein precipitation.

-

Chromatography: It co-elutes with everolimus during the liquid chromatography phase.

-

Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source—a common issue known as the "matrix effect."

By adding a known concentration of this compound to each sample at the beginning of the workflow, the final measurement is based on the ratio of the analyte's signal to the internal standard's signal. This ratioing technique effectively cancels out variations, leading to highly accurate and precise quantification of the everolimus concentration in the patient sample.[9][11]

Experimental Protocols and Methodologies

The quantification of everolimus in whole blood using LC-MS/MS with this compound as an internal standard involves a multi-step process.

Sample Preparation

The objective is to extract everolimus and the internal standard from the complex whole blood matrix and remove interfering substances like proteins.

-

Initial Step: A whole blood sample (typically EDTA-anticoagulated) is aliquoted.

-

Addition of Internal Standard: A precise volume of a working solution of this compound in a solvent like methanol is added to the blood sample.[12]

-

Protein Precipitation: A precipitating agent, commonly a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile, is added.[9][11] This denatures and precipitates blood proteins, releasing the drug and the internal standard into the solvent.

-

Separation: The sample is vortexed to ensure thorough mixing and then centrifuged at high speed to pellet the precipitated proteins.[11]

-

Extraction: The resulting supernatant, containing everolimus and this compound, is carefully transferred to a clean tube.

-

Concentration & Reconstitution: The supernatant is often evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solution (e.g., a mix of ammonium formate buffer and methanol) that is compatible with the LC-MS/MS system.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample extract is injected into the LC-MS/MS system for separation and detection.

-

Chromatographic Separation: A reverse-phase column (e.g., C18) is typically used to separate the analytes from other remaining matrix components.[6][14] A gradient elution with a mobile phase consisting of an aqueous component (like ammonium formate) and an organic component (like methanol or acetonitrile) is employed.[15]

-

Mass Spectrometric Detection:

-

Ionization: Positive electrospray ionization (ESI+) is used to generate charged molecules. Everolimus and its internal standard typically form ammonium adducts [M+NH4]+.[16]

-

Analysis Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored.[12] This process is done for both everolimus and this compound.

-

Quantification

The concentration of everolimus in the patient sample is calculated by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve prepared with known concentrations of everolimus.[12]

Data Presentation: Method Performance

The use of this compound allows for the development of robust and reliable analytical methods. The following tables summarize typical quantitative performance data from validated LC-MS/MS assays.

Table 1: Summary of Validated LC-MS/MS Method Performance

| Parameter | Reported Value Range | Source(s) |

|---|---|---|

| Linearity Range | 0.5 - 60.0 ng/mL | [11][14][16][17] |

| Lower Limit of Quantification (LLOQ) | 0.2 - 2.0 ng/mL | [6][16][18] |

| Inter-Assay Precision (CV%) | 4.3% - 14.6% | [6][13][18][19] |

| Intra-Assay Precision (CV%) | < 11% | [6][19] |

| Accuracy / Analytical Recovery | 93.9% - 108.1% |[11][18] |

Table 2: Example MRM Transitions for Everolimus and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

|---|---|---|---|

| Everolimus | 975.6 | 908.7 | Quantifier Ion |

| Everolimus | 975.6 | 926.9 | Qualifier Ion |

| This compound | 980.6 (or 984.6) | 912.7 (or 655.4) | Internal Standard |

(Note: Exact m/z values can vary slightly based on instrument calibration and the specific adduct monitored. Data sourced from[12][16][18])

Table 3: Recommended Therapeutic Trough Concentration (C0) Ranges for Everolimus

| Clinical Setting | Target Trough Range (ng/mL) | Source(s) |

|---|---|---|

| Transplant (with Calcineurin Inhibitors) | 3 - 8 | [1][2][20] |

| Transplant (Calcineurin Inhibitor-free) | 6 - 10 | [2][3] |

| Oncology | Varies; TDM utility under investigation |[4] |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

Caption: TDM Experimental Workflow using this compound.

Everolimus Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its effect by inhibiting the mTOR pathway, which is a central regulator of cell growth and proliferation. Understanding this pathway provides context for the drug's therapeutic action.[21][22][23]

Caption: Everolimus Mechanism of Action via mTORC1 Inhibition.

Conclusion

This compound is indispensable for the accurate and precise therapeutic drug monitoring of everolimus. By serving as an ideal internal standard in LC-MS/MS assays, it effectively corrects for inevitable analytical variations, from sample extraction to instrument detection. The robustness of methods employing this compound ensures that clinicians receive reliable data on drug concentrations, enabling them to perform personalized dose adjustments. This capability is paramount for maximizing the therapeutic benefits of everolimus for patients in both transplantation and oncology, while minimizing the risks of adverse effects, thereby embodying a cornerstone of personalized medicine.

References

- 1. The role of therapeutic monitoring of everolimus in solid organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Drug Monitoring of Everolimus: A Consensus Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Drug Monitoring of Everolimus in Oncology: Evidences and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry outperforms fluorescence polarization immunoassay in monitoring everolimus therapy in renal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-throughput LC-MS/MS method for monitoring sirolimus and everolimus in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Drug Monitoring of Everolimus: Comparability of Concentrations Determined by 2 Immunoassays and a Liquid Chromatography Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 11. msacl.org [msacl.org]

- 12. Home - Cerilliant [cerilliant.com]

- 13. pure.eur.nl [pure.eur.nl]

- 14. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method development and validation of everolimus by using rp-hplc [wisdomlib.org]

- 16. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Long-term Cross-validation of Everolimus Therapeutic Drug Monitoring Assays: The Zortracker Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is the mechanism of Everolimus? [synapse.patsnap.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Therapeutic Drug Monitoring: A Validated LC-MS/MS Method for Precise Everolimus Quantification

Abstract

Everolimus, a potent inhibitor of the mammalian target of rapamycin (mTOR), is a critical immunosuppressant and anti-cancer agent where precise therapeutic drug monitoring is essential for optimizing efficacy and minimizing toxicity.[1][2][3] This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of everolimus in whole blood, utilizing its deuterated internal standard, Everolimus-d4. The described protocol offers high sensitivity, specificity, and throughput, making it ideal for clinical research and patient management.

Introduction

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[4][5][6][7] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, routine monitoring of everolimus blood concentrations is imperative.[2][8] LC-MS/MS has emerged as the gold standard for this purpose, offering superior analytical performance over conventional immunoassays. This document provides a comprehensive protocol for the quantification of everolimus using a validated LC-MS/MS method with this compound as the internal standard, ensuring reliable and accurate results for researchers, scientists, and drug development professionals.

Signaling Pathway

Everolimus targets the mTORC1 complex within the PI3K/Akt/mTOR signaling cascade. By binding to FKBP12, it forms a complex that allosterically inhibits mTORC1, thereby disrupting downstream signaling and leading to reduced cell proliferation and angiogenesis.[5][9]

Caption: Everolimus mTOR Signaling Pathway.

Experimental Protocol

This protocol outlines the procedure for the quantification of everolimus in whole blood using LC-MS/MS.

Materials and Reagents

-

Everolimus certified reference standard

-

This compound internal standard (IS)

-

LC-MS grade methanol, acetonitrile, and water

-

Ammonium formate

-

Zinc sulfate

-

EDTA whole blood

Equipment

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical column (e.g., C18, 50 x 2.1 mm, 2.6 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Sample Preparation

A simple protein precipitation method is employed for sample extraction.[2][10][11]

Caption: Sample Preparation Workflow.

Detailed Steps:

-

Pipette 50 µL of calibrator, quality control, or patient whole blood sample into a microcentrifuge tube.

-

Add 100 µL of the internal standard working solution (this compound in methanol).

-

Add 150 µL of a cold protein precipitation solution (e.g., a mixture of zinc sulfate, methanol, and acetonitrile).[10]

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Setting |

| Column | Kinetex® Polar C18 (50 × 2.1 mm, 2.6 µm) or equivalent[8] |

| Mobile Phase A | 2 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 30% B, increase to 95% B over 2.5 min, hold for 1 min, then return to initial conditions and equilibrate for 1.5 min. |

Mass Spectrometry Conditions

| Parameter | Setting |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Spray Voltage | 4000 V |

| Vaporizer Temperature | 350 °C |

| Ion Transfer Tube Temp | 325 °C |

| Collision Gas | Argon |

| Cycle Time | 0.5 seconds |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Everolimus (Quantifier) | 975.7 | 908.6 |

| Everolimus (Qualifier) | 975.7 | 926.6 |

| This compound (IS) | 979.7 | 912.6 |

Note: The ammonium adducts [M+NH4]+ are typically monitored.[1]

Quantitative Data Summary

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and matrix effects.

Table 1: Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Everolimus | 1.0 - 50.0 | > 0.99 | 1/x |

| Data from representative studies.[2][8] |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low | 3.0 | < 10 | < 10 | 90 - 110 |

| Mid | 15.0 | < 10 | < 10 | 90 - 110 |

| High | 40.0 | < 10 | < 10 | 90 - 110 |

| Acceptance criteria based on typical bioanalytical method validation guidelines. |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Everolimus | 76.6 - 84.0[12] | Ion enhancement observed, but compensated by the internal standard.[2] |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of everolimus in whole blood. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making it a valuable tool for therapeutic drug monitoring in both clinical and research settings. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and variations in instrument response.

References

- 1. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. msacl.org [msacl.org]

- 3. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients: An Analytical and Clinical Comparative Study [mdpi.com]

- 11. 30409 - Everolimus LC-MS/MS | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 12. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Preparing Everolimus-d4 Internal Standard Solution

Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis using LC-MS/MS.

Purpose: This document provides a detailed protocol for the preparation of Everolimus-d4 internal standard (IS) solutions for use in the quantification of everolimus in biological matrices. This compound is a stable, isotopically labeled version of everolimus, making it an ideal internal standard for mass spectrometry-based assays by compensating for variability in sample preparation and instrument response.[1][2][3]

Quantitative Data Summary

This compound is a deuterated analog of everolimus used to ensure accuracy and precision in quantitative analyses.[2] Its physical and chemical properties, along with typical concentrations used in analytical methods, are summarized below.

| Parameter | Value / Description | Source(s) |

| Formal Name | 42-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin | [4] |

| Molecular Formula | C₅₃H₇₉D₄NO₁₄ | [4] |

| Formula Weight | 962.3 g/mol | [4] |

| Appearance | White to pale brown/yellow amorphous powder | [5] |

| Purity | ≥99% deuterated forms (d1-d4); ≤1% d0 | [4] |

| Solubility | Soluble in methanol, ethanol, acetonitrile, chloroform, acetone, and DMSO.[4][5][6][7] Insoluble in water.[5][7] | |

| Storage (Solid) | 4°C or -20°C. Stable for ≥ 4 years when stored correctly.[4][6][8] | |

| Storage (Solutions) | Stock solutions are typically stored at -80°C.[9] Aqueous solutions are not recommended for storage for more than one day.[6][8] | |

| Stock Solution Conc. | 0.1 mg/mL to 1 mg/mL in methanol, acetonitrile, or methanol/water mixtures.[9][10] | |

| Working Solution Conc. | 5 ng/mL to 5 µg/mL, typically prepared in methanol or acetonitrile.[1][9] |

Experimental Protocol

This protocol outlines the steps for preparing a primary stock solution and a subsequent working internal standard solution of this compound.

2.1. Materials and Reagents

-

This compound (solid, high purity)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade water (for solvent mixtures, if applicable)

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)

-

Calibrated analytical balance

-

Calibrated precision pipettes and sterile tips

-

Vortex mixer

-

Sonicator

-

Cryo-storage vials

2.2. Safety Precautions

-

Everolimus is a potent immunosuppressive agent and should be handled as a hazardous compound.[8]

-

Always work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Review the Safety Data Sheet (SDS) for this compound before handling.

2.3. Preparation of Primary Stock Solution (Example: 100 µg/mL)

-

Equilibration: Allow the sealed vial of this compound solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 1 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

-

Dissolution: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.

-

Solvent Addition: Add approximately 7-8 mL of LC-MS grade methanol.

-

Mixing: Gently swirl the flask to dissolve the solid. If necessary, vortex briefly or sonicate for 2-5 minutes until all solid is completely dissolved.

-

Final Volume: Once the solid is fully dissolved and the solution is at room temperature, bring the flask to the final 10 mL volume with methanol. Cap the flask and invert it 10-15 times to ensure homogeneity.

-

Calculation: Calculate the exact concentration of the stock solution based on the actual weight of the solid.

-

Concentration (µg/mL) = (Weight in mg / 10 mL) * 1000

-

-

Storage: Transfer the stock solution into clearly labeled cryo-vials. Store at -80°C for long-term stability.[9]

2.4. Preparation of Working Internal Standard Solution (Example: 5 ng/mL)

The working solution is typically prepared fresh daily or weekly by diluting the primary stock solution.[11] The final concentration should be appropriate for the expected analyte concentration range in the assay.

-

Intermediate Dilution (e.g., 1 µg/mL):

-

Allow the primary stock solution (100 µg/mL) to thaw and equilibrate to room temperature.

-

Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol. Cap and invert to mix thoroughly. This creates an intermediate solution of 1 µg/mL (or 1000 ng/mL).

-

-

Final Working Solution (5 ng/mL):

-

Pipette 50 µL of the 1 µg/mL intermediate solution into a 10 mL volumetric flask.

-

Dilute to the mark with the desired final solvent. This is often the protein precipitation solvent, such as methanol or acetonitrile, to ensure compatibility with the sample preparation workflow.[9][12]

-

Cap and invert to mix thoroughly. This yields the final working internal standard solution at a concentration of 5 ng/mL.

-

2.5. Quality Control

-

Purity Check: The purity of the this compound standard should be confirmed by the supplier's Certificate of Analysis. Purity should be ≥99% for deuterated forms.[4]

-

Concentration Verification: The concentration of a newly prepared stock solution can be verified by comparing its response against a previously validated stock solution.

-

Stability: Periodically check the performance of the stored stock solution against freshly prepared standards to ensure stability has been maintained.

Visualization of the Protocol Workflow

The following diagram illustrates the key steps involved in the preparation of the this compound internal standard solutions.

Caption: Workflow for Preparing this compound Internal Standard Solution.

References

- 1. Home - Cerilliant [cerilliant.com]

- 2. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of performance of new, isotopically labeled internal standard ([13c2d4]RAD001) for everolimus using a novel high-performance liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. db.cbg-meb.nl [db.cbg-meb.nl]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. our.repo.nii.ac.jp [our.repo.nii.ac.jp]

- 10. mdpi.com [mdpi.com]

- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. msacl.org [msacl.org]

Application of Everolimus-d4 in whole blood sample analysis.

An Application Note for the Quantitative Analysis of Everolimus in Human Whole Blood using Everolimus-d4 by LC-MS/MS

Introduction

Everolimus is a potent immunosuppressant and anti-proliferative agent, critical in post-transplant care to prevent organ rejection and in oncology for treating various cancers. It functions by inhibiting the mammalian target of rapamycin (mTOR), a key kinase in cellular regulation.[1] Due to its narrow therapeutic window and significant pharmacokinetic variability among individuals, therapeutic drug monitoring (TDM) is essential to optimize dosage, ensuring efficacy while minimizing toxicity.[2][3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying everolimus in whole blood due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise measurement. This compound mimics the chemical and physical properties of the native drug, co-eluting chromatographically and exhibiting similar ionization efficiency. This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to a robust and reliable assay.

This document provides a detailed protocol for the analysis of everolimus in whole blood samples using this compound as an internal standard, along with method validation data and a description of the relevant biological pathway.

Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by targeting the mTOR signaling pathway. It first forms a complex with the intracellular protein FKBP12.[1] This everolimus-FKBP12 complex then binds to and inhibits the mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1] The inhibition of mTORC1 disrupts the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately leads to a reduction in protein synthesis and arrests the cell cycle.[1] This antiproliferative effect is key to its function in preventing the rejection of transplanted organs and inhibiting tumor growth.

Experimental Protocol: Whole Blood Analysis

This protocol describes a common method for everolimus quantification using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Analytes: Everolimus analytical standard, this compound (Internal Standard, IS)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

-

Reagents: Zinc Sulfate, Ammonium Bicarbonate, Formic Acid, Ammonium Acetate

-

Blood: Drug-free human whole blood (for calibrators and QCs), patient samples collected in EDTA tubes.

2. Instrument and Conditions

-

LC System: UPLC or HPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 analytical column (e.g., Waters Symmetry C18)[4]

-

Mobile Phase A: 2-4 mM Ammonium Acetate with 0.1% Formic Acid in Water[2][4]

-

Mobile Phase B: 2-4 mM Ammonium Acetate with 0.1% Formic Acid in Methanol/Acetonitrile[2][4]

-

Flow Rate: 0.4 - 0.6 mL/min

-

Injection Volume: 5 - 20 µL[4]

-

Ionization Mode: ESI Positive

-

Monitored Transitions:

3. Sample Preparation (Protein Precipitation)

-

Pipette 50-100 µL of whole blood (calibrator, QC, or patient sample) into a microcentrifuge tube.[5][6]

-

Add 200 µL of precipitation solution (e.g., 0.1 M Zinc Sulfate in water mixed 1:4 with Methanol or Acetonitrile containing the this compound internal standard).[6][7]

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

References

- 1. Everolimus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analytical performance of a new liquid chromatography/tandem mass spectrometric method for determination of everolimus concentrations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. restek.com [restek.com]

- 7. msacl.org [msacl.org]

Application Notes and Protocols for the Use of Everolimus-d4 in Preclinical Brain Tissue Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Everolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a key serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] Its deuterated analog, Everolimus-d4, serves as an invaluable internal standard for quantitative analysis in preclinical research, particularly in complex matrices like brain tissue. The use of a stable isotope-labeled internal standard such as this compound is critical for accurate quantification using liquid chromatography-mass spectrometry (LC-MS) by correcting for variability in sample preparation and matrix effects.[2][3] These application notes provide detailed protocols for the analysis of Everolimus in preclinical brain tissue samples using this compound as an internal standard.

Mechanism of Action: Everolimus and the mTOR Signaling Pathway

Everolimus exerts its therapeutic effects by inhibiting the mTOR Complex 1 (mTORC1).[1] It first binds to the intracellular protein FKBP12, and this complex then interacts with mTORC1, leading to the suppression of downstream signaling pathways involved in protein synthesis and cell cycle progression.[1] This mechanism is central to its use as an anticancer agent and immunosuppressant.

Quantitative Data Summary

The following tables summarize the performance of a validated LC-MS method for the determination of Everolimus in mouse brain tissue using a deuterated internal standard, as well as reported brain concentrations from a preclinical study.

Table 1: LC-MS Method Performance for Everolimus Quantification in Brain Tissue

| Parameter | Result |

| Linearity Range | 4 - 100 ng/mL |

| Correlation Coefficient (r²) in brain matrix | 0.99098 |

| Intra-day Precision (%CV) | 3% - 19% |

| Inter-day Precision (%CV) | 3% - 19% |

| Accuracy | 82% - 109% |

| Recovery | 82% - 98% |

| Data adapted from Giovagnoli et al., 2015.[4] |

Table 2: Everolimus Concentrations in Mouse Brain Tissue

| Administration Route (2 mg/kg) | Time Point | Brain Concentration (ng/g) |

| Oral | 3 hours | ~5 |

| Intravenous | 1 hour | ~10 |

| Data adapted from Tang et al., 2014. |

Experimental Protocols

A generalized workflow for the analysis of Everolimus in preclinical brain tissue samples is presented below.

Protocol 1: Animal Dosing and Tissue Collection

This protocol is a general guideline and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) regulations.

Materials:

-

Everolimus formulation suitable for animal administration

-

Vehicle control

-

Dosing apparatus (e.g., oral gavage needles)

-

Surgical instruments for tissue collection

-

Liquid nitrogen or dry ice

-

Cryovials for sample storage

Procedure:

-

Animal Dosing: Administer Everolimus to the study animals at the desired dose. A typical oral dose in mice is 5 mg/kg daily.[5] A vehicle control group should be included.

-

Euthanasia: At the designated time point post-dosing, euthanize the animals according to approved IACUC protocols.

-

Brain Tissue Collection: Immediately following euthanasia, surgically excise the brain.

-

Sample Processing: Rinse the brain with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.

-

Snap Freezing: Immediately snap-freeze the brain tissue in liquid nitrogen or on dry ice to halt metabolic activity.

-

Storage: Store the frozen brain tissue at -80°C in labeled cryovials until analysis.

Protocol 2: Brain Tissue Homogenization and Extraction

This protocol is based on methods described for the LC-MS analysis of Everolimus in brain tissue.[4][6]

Materials:

-

Frozen brain tissue samples

-

This compound internal standard solution (e.g., 100 nM in acetonitrile)

-

Homogenization buffer (e.g., 90% acetonitrile)[6]

-

Tissue homogenizer (e.g., bead beater or sonicator)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges or appropriate solvents for liquid-liquid extraction

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (compatible with LC-MS mobile phase)

Procedure:

-

Sample Preparation: Weigh the frozen brain tissue sample.

-

Homogenization:

-

Add the homogenization buffer containing a known concentration of this compound internal standard to the tissue. A common ratio is 10 mg of tissue per 1 mL of buffer.[6]

-

Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.

-

-

Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing Everolimus and this compound.

-

Extraction (if necessary): For cleaner samples, a solid-phase extraction (SPE) step can be performed.[4] Follow the manufacturer's instructions for the chosen SPE cartridge.

-

Evaporation: Evaporate the solvent from the supernatant or the eluate from the SPE step to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of a solution compatible with the LC-MS mobile phase (e.g., 50:50 acetonitrile:water).

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are general parameters for an LC-MS/MS method for Everolimus quantification. These should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium acetate.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Everolimus and this compound.

-

Everolimus: The ammonium adduct [M+NH₄]⁺ at m/z 975.6 is often monitored.[4]

-

This compound: The corresponding deuterated ammonium adduct is monitored.

-

-

Collision Energy and other MS parameters: Optimize these parameters to achieve the best signal intensity for the specific transitions.

Data Analysis:

-

Generate a calibration curve using known concentrations of Everolimus standard spiked with a constant concentration of this compound.

-

Calculate the peak area ratio of Everolimus to this compound for each standard and sample.

-

Determine the concentration of Everolimus in the brain tissue samples by interpolating their peak area ratios from the calibration curve and accounting for the initial tissue weight and dilution factors.

Conclusion

The use of this compound as an internal standard is essential for the accurate and precise quantification of Everolimus in preclinical brain tissue analysis. The protocols outlined in these application notes provide a robust framework for researchers to conduct such studies. Adherence to these methodologies will ensure high-quality, reproducible data, which is critical for advancing our understanding of the pharmacokinetics and pharmacodynamics of Everolimus in the central nervous system.

References

- 1. mTOR - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of a LC-MS method for everolimus preclinical determination in brain by using [(13)C2D4]RAD001 internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Impact of the Cancer Therapy Everolimus on the Central Nervous System in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pilot study evaluating everolimus molecular mechanisms in tuberous sclerosis complex and focal cortical dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Everolimus in Dried Blood Spots Using Everolimus-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Everolimus in dried blood spots (DBS) using Everolimus-d4 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for therapeutic drug monitoring.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is widely used as an immunosuppressant in solid organ transplantation and for the treatment of certain cancers.[1][2] Therapeutic drug monitoring of Everolimus is crucial due to its narrow therapeutic window and significant pharmacokinetic variability.[3] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venous blood draws, allowing for convenient sample collection, storage, and transport.[4][5] This document outlines a validated method for the quantification of Everolimus in DBS samples using its deuterated stable isotope, this compound, as an internal standard to ensure accuracy and precision.[6][7]

Signaling Pathway of Everolimus

Everolimus exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[8][9][10] The diagram below illustrates the simplified mTOR signaling pathway and the point of inhibition by Everolimus.

Caption: Simplified mTOR signaling pathway showing inhibition by Everolimus.

Experimental Protocols

This section details the materials and procedures for the quantification of Everolimus in DBS.

Materials and Reagents

-

Everolimus reference standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Drug-free human whole blood

-

DBS collection cards (e.g., Whatman 903)

-

7.5 mm hole puncher

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

HPLC or UPLC system

-

Tandem mass spectrometer

Preparation of Stock Solutions and Standards

-

Everolimus Stock Solution (1 mg/mL): Accurately weigh and dissolve Everolimus in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Serially dilute the Everolimus stock solution with drug-free blood to prepare calibration standards and quality control (QC) samples at desired concentrations.

-

Internal Standard Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with the extraction solvent (e.g., methanol/acetonitrile, 80/20 v/v).[6]

Sample Preparation from Dried Blood Spots

The following workflow outlines the extraction of Everolimus from DBS samples.

Caption: Workflow for the extraction of Everolimus from dried blood spots.

-

From the center of the dried blood spot, punch out a 7.5 mm disc.[6]

-

Place the disc into a microcentrifuge tube.

-

Add a specific volume of the internal standard working solution (e.g., 200 µL of 10 ng/mL this compound in methanol/acetonitrile 80/20 v/v).[6]

-

Vortex the tube for a set time (e.g., 15 minutes) to extract the analyte and internal standard.

-

Centrifuge the sample (e.g., at 10,000 x g for 10 minutes) to pellet any solid debris.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 4 mM Ammonium acetate in water with 0.1% formic acid[3] |

| Mobile Phase B | 50:50 (v/v) Acetonitrile/Methanol with 4 mM ammonium acetate and 0.1% formic acid[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL[3] |

| Column Temperature | 50 °C |

| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, then re-equilibrate. |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Everolimus Transition | m/z 975.6 → 908.7 (Quantifier)[7] |

| This compound Transition | m/z 984.6 → 926.9 (Quantifier)[11] |

| Collision Energy | Optimized for specific instrument |

| Cone Voltage | Optimized for specific instrument |

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method, as compiled from various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Everolimus | 1.0 - 50.0 | 1.0 | [12] |

| Everolimus | 3 - 75 (µg/L) | 3 (µg/L) | [6][13][14] |

| Everolimus | 1.27 - 64.80 | 1.27 | [3] |

Table 2: Precision and Accuracy

| QC Level | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE) | Reference |

| Low | ≤ 10.7 | ≤ 10.7 | ≤ 4.4 | [6][13] |

| Medium | ≤ 10.7 | ≤ 10.7 | ≤ 4.4 | [6][13] |

| High | ≤ 10.7 | ≤ 10.7 | ≤ 4.4 | [6][13] |

CV: Coefficient of Variation, RE: Relative Error

Table 3: Stability of Everolimus in Dried Blood Spots

| Storage Condition | Duration | Stability | Reference |

| Room Temperature (22°C) | At least 7 days | Stable | [12] |

| Refrigerated (2-8°C) | At least 80 days | Stable | [6][13] |

Conclusion

The use of this compound as an internal standard for the quantification of Everolimus in dried blood spots by LC-MS/MS provides a robust, accurate, and precise method for therapeutic drug monitoring. This approach facilitates remote sample collection and has demonstrated acceptable stability under various storage conditions. The provided protocols and data serve as a comprehensive guide for researchers and clinicians in implementing this valuable analytical technique. It is important to note that the hematocrit effect can influence the accuracy of DBS analysis, and this should be considered during method validation and clinical application.[6][12]

References

- 1. clinicalpub.com [clinicalpub.com]

- 2. The mTORC1 inhibitor everolimus has antitumor activity in vitro and produces tumor responses in patients with relapsed T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Clinical validation study of dried blood spot for determining everolimus concentration in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a method for analysis of immunosuppressive drugs in human dried blood spot samples, by means of liquid chromatography coupled to tandem mass spectrometry | LUP Student Papers [lup.lub.lu.se]

- 6. Development and validation of an analytical method using UPLC-MS/MS to quantify everolimus in dried blood spots in the oncology setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Everolimus inhibits breast cancer cell growth through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Home - Cerilliant [cerilliant.com]

- 12. Fast LC-MS/MS analysis of tacrolimus, sirolimus, everolimus and cyclosporin A in dried blood spots and the influence of the hematocrit and immunosuppressant concentration on recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research-portal.uu.nl [research-portal.uu.nl]

- 14. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Everolimus and Everolimus-d4 in Biological Matrices

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Everolimus and its deuterated internal standard, Everolimus-d4, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise and accurate measurement of Everolimus concentrations. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters.

Introduction

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) and is utilized as an immunosuppressant in organ transplantation to prevent rejection and as a treatment for various cancers.[1] Due to its narrow therapeutic window and significant pharmacokinetic variability, therapeutic drug monitoring of Everolimus is essential to optimize efficacy and minimize toxicity.[2][3] This necessitates a robust and reliable analytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and ensuring high accuracy and precision.[4][5] This document presents a validated LC-MS/MS method for the simultaneous determination of Everolimus and this compound.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of Everolimus and this compound from whole blood.

Protocol:

-

To 50 µL of the whole blood sample, add 200 µL of 0.1 M aqueous zinc sulfate solution and vortex.[6]

-

Add 500 µL of a precipitation solution containing the internal standard (this compound). The precipitation solution is typically a mixture of acetonitrile and methanol.[3]

-

Vortex the mixture vigorously for 10 seconds.[3]

-

Centrifuge the samples at high speed (e.g., 13,000-16,100 g) for 2-10 minutes to pellet the precipitated proteins.[3][6]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

An ultra-high-performance liquid chromatography (UPLC) system is recommended for rapid and efficient separation.

Chromatographic Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC HSS C18 SB, 1.8 µm, 2.1 x 30 mm[6] |

| Mobile Phase A | Water with 2 mM ammonium acetate and 0.1% formic acid[2] |

| Mobile Phase B | 50:50 (v/v) acetonitrile/methanol with 2 mM ammonium acetate and 0.1% formic acid[2] |

| Flow Rate | 0.7 mL/min[2] |

| Column Temperature | 60 °C[2] |

| Injection Volume | 5 µL[7] |

| Run Time | Approximately 2 minutes[2] |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.01 - 0.50 | 50 | 50 |

| 0.51 - 1.49 | 5 | 95 |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is used for detection.

Mass Spectrometric Conditions:

| Parameter | Everolimus | This compound |

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (m/z) | 975.6 (Ammonium Adduct) | 984.6 (Ammonium Adduct)[4] |

| Product Ions (m/z) | 908.7 (Quantifier), 926.9 (Qualifier)[8] | 393.3, 409.3[4] |

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Everolimus.

Summary of Chromatographic Methods

The following tables summarize various published chromatographic conditions for the separation of Everolimus.

UPLC/HPLC Methods

| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |

| Kinetex® Polar C18 (50 x 2.1 mm, 2.6 µm) | A: Water with 4 mM ammonium acetate and 0.1% formic acid; B: 50:50 (v/v) acetonitrile/methanol with 4 mM ammonium acetate and 0.1% formic acid | 0.7 | 60 | MS/MS | [2] |

| ACQUITY UPLC HSS C18 SB (2.1 x 30 mm, 1.8 µm) | A: Water with 2 mM ammonium acetate and 0.1% formic acid; B: Methanol with 2 mM ammonium acetate and 0.1% formic acid | Not Specified | Not Specified | MS/MS | [6] |

| Standard ODS Column | Buffer and acetonitrile (40:60) | 1.0 | Not Specified | UV (268 nm) | [1] |

| Hypersil BDS C18 (100 x 4.6 mm, 5 µm) | Acetate buffer:acetonitrile (50:50 v/v), pH 6.5 | 1.0 | 30 | UV (280 nm) | [9] |